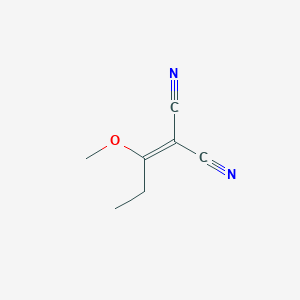
3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains fluorine, iodine, and oxadiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoro-6-iodoaniline with a suitable nitrile oxide precursor to form the oxadiazole ring. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could yield biaryl compounds.
Aplicaciones Científicas De Investigación
3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-triazole
- 3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-thiadiazole
- 3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxazole
Uniqueness
3-(2-Fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds like triazoles and thiadiazoles, which have different ring structures and reactivity profiles.
Propiedades
Número CAS |
925215-03-8 |
|---|---|
Fórmula molecular |
C9H6FIN2O |
Peso molecular |
304.06 g/mol |
Nombre IUPAC |
3-(2-fluoro-6-iodophenyl)-5-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6FIN2O/c1-5-12-9(13-14-5)8-6(10)3-2-4-7(8)11/h2-4H,1H3 |
Clave InChI |
VRLPQPOLPAVABP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NO1)C2=C(C=CC=C2I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(3-Hydroxypropyl)amino]methyl]phenol](/img/structure/B13975939.png)





![4-[(6-Bromo-4-quinazolinyl)amino]cyclohexanol](/img/structure/B13975978.png)







